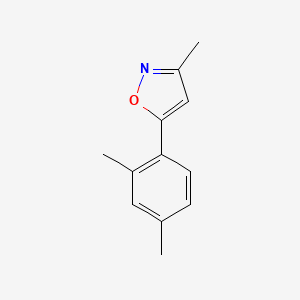

5-(2,4-Dimethylphenyl)-3-methylisoxazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(2,4-dimethylphenyl)-3-methyl-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-8-4-5-11(9(2)6-8)12-7-10(3)13-14-12/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTFIKBOMXMYKJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CC(=NO2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Enduring Significance of Isoxazole Scaffolds in Science

The isoxazole (B147169) ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern organic chemistry and material science. Its prevalence stems from its versatile synthetic accessibility and the wide array of biological activities and material properties exhibited by its derivatives.

In organic chemistry , isoxazole derivatives are prized as versatile synthetic intermediates. The isoxazole ring can be considered a stable precursor to various functional groups, such as 1,3-dicarbonyls, γ-amino alcohols, and β-hydroxy nitriles, which are fundamental building blocks in the synthesis of more complex molecules. A variety of synthetic strategies, including 1,3-dipolar cycloaddition reactions, have been developed to afford multi-substituted isoxazoles with high regioselectivity. Green chemistry approaches, such as ultrasound-assisted synthesis, have also been successfully employed to create these scaffolds efficiently and sustainably.

In the realm of material science , the unique electronic properties of the isoxazole ring have been harnessed to create novel materials. Isoxazole-containing compounds have been investigated for their applications as liquid crystals, fluorescent sensors, and ligands for asymmetric synthesis. The ability to tune the electronic and photophysical properties of these materials by modifying the substituents on the isoxazole core makes them highly attractive for the development of advanced functional materials.

The Unexplored Potential of 5 2,4 Dimethylphenyl 3 Methylisoxazole

Despite the broad interest in isoxazoles, a detailed survey of the scientific literature reveals a notable scarcity of research focused specifically on 5-(2,4-Dimethylphenyl)-3-methylisoxazole. This lack of dedicated inquiry presents a significant opportunity for new discoveries. The rationale for investigating this particular compound is built upon the known properties of its constituent parts: the 3-methylisoxazole (B1582632) core and the 2,4-dimethylphenyl substituent.

The 3-methylisoxazole moiety is a common feature in many biologically active compounds. The presence and position of the methyl group can influence the molecule's steric and electronic properties, which in turn can affect its interaction with biological targets. On the other hand, the 2,4-dimethylphenyl group, a substituted aromatic ring, can modulate the lipophilicity and metabolic stability of a compound. The specific substitution pattern of the methyl groups on the phenyl ring can also introduce subtle conformational constraints that may lead to enhanced selectivity for a particular biological target. The combination of these two fragments in this compound suggests a molecule with a unique set of physicochemical properties that warrant thorough investigation.

A Glimpse into the World of Substituted Isoxazoles

While research on 5-(2,4-Dimethylphenyl)-3-methylisoxazole is limited, the broader family of substituted isoxazoles has been extensively studied, revealing a wealth of biological activities. These studies provide a valuable framework for predicting the potential applications of the target compound.

Numerous 3,5-disubstituted and 3,4,5-trisubstituted isoxazoles have demonstrated significant pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties. For instance, derivatives of 5-methylisoxazole-3-carboxamide (B1215236) have been synthesized and evaluated for their antitubercular activity. Other studies have focused on isoxazole-containing compounds as inhibitors of enzymes such as cyclooxygenase-2 (COX-2), which is implicated in inflammation and pain.

The following table provides a brief overview of the research findings for a selection of substituted isoxazoles, highlighting the diverse potential of this chemical class.

| Compound/Derivative Class | Substituents | Investigated Activity | Key Findings |

| 5-Methylisoxazole-3-carboxamides | Varied amine substituents | Antitubercular | Some derivatives showed significant activity against Mycobacterium tuberculosis. researchgate.net |

| 3,5-Disubstituted Isoxazoles | Varied aryl groups | Anti-inflammatory (COX-2 inhibition) | Specific substitution patterns led to selective inhibition of the COX-2 enzyme. |

| Isoxazole-amide Analogues | Varied amide functionalities | Anticancer, Antioxidant | Certain compounds exhibited cytotoxic effects against cancer cell lines and showed antioxidant potential. |

| 5-(Aryl)-3-phenyl-isoxazoles | e.g., 4-methylphenyl at position 5 | Not specified in detail | Serves as a structural analog for comparative studies. nih.gov |

| 3-(Aryl)-5-methyl-isoxazole-4-carboxylic acids | e.g., 2-Fluorophenyl at position 3 | Not specified in detail | Provides data on the physicochemical properties of related structures. epa.gov |

This table is for illustrative purposes and represents a small fraction of the extensive research on substituted isoxazoles.

Charting the Course for Future Investigations

Retrosynthetic Disconnections for the this compound Core

Retrosynthetic analysis provides a systematic approach to deconstruct the target molecule into simpler, commercially available, or easily synthesizable starting materials. For this compound, several logical disconnections of the isoxazole ring can be envisioned, leading to different synthetic strategies.

One common disconnection breaks the C-O and C=N bonds of the isoxazole ring. This approach leads to a 1,3-dicarbonyl compound, specifically 1-(2,4-dimethylphenyl)-1,3-butanedione, and a source of nitrogen, typically hydroxylamine (B1172632). This is a classic and widely used method for isoxazole synthesis.

Another viable retrosynthetic pathway involves a [3+2] cycloaddition approach. Disconnecting the C-C and C-O bonds formed during the cycloaddition reveals a nitrile oxide (acetonitrile oxide) and a substituted alkyne (1-ethynyl-2,4-dimethylbenzene) or a related dipolarophile. This strategy is highly efficient for constructing the isoxazole ring with good regioselectivity.

A third disconnection strategy focuses on the transformation of a chalcone (B49325) intermediate. This involves breaking the N-O bond and a C-C bond of a precursor, suggesting that the isoxazole can be formed from a 2,4-dimethylchalcone derivative. The chalcone can be oximated and then cyclized to yield the desired isoxazole.

These retrosynthetic strategies are summarized in the table below:

| Disconnection Strategy | Key Precursors | Synthetic Approach |

| 1,3-Dicarbonyl Condensation | 1-(2,4-Dimethylphenyl)-1,3-butanedione, Hydroxylamine | Condensation/Cyclization |

| [3+2] Cycloaddition | 1-Ethynyl-2,4-dimethylbenzene (B102602), Acetonitrile (B52724) oxide | 1,3-Dipolar Cycloaddition |

| Chalcone Cyclization | (E)-1-(2,4-dimethylphenyl)-but-2-en-1-one (2,4-Dimethylchalcone analog), Hydroxylamine | Oximation followed by Cyclization |

Precursor Chemistry and Synthesis of Key Intermediates for this compound

The successful synthesis of the target isoxazole relies on the efficient preparation of key intermediates identified through retrosynthetic analysis.

A crucial precursor for several synthetic routes is a ketone bearing the 2,4-dimethylphenyl group. 1-(2,4-dimethylphenyl)ethanone is a common starting material and can be synthesized via the Friedel-Crafts acylation of m-xylene (B151644) with acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride.

This ketone serves as a building block for more complex intermediates. For instance, it can be used to prepare 1-(2,4-dimethylphenyl)-1,3-butanedione through a Claisen condensation with ethyl acetate. Alternatively, it can be a precursor for the synthesis of (E)-1-(2,4-dimethylphenyl)-but-2-en-1-one via an aldol (B89426) condensation with acetaldehyde.

The synthesis of 1-ethynyl-2,4-dimethylbenzene can be achieved from 1-(2,4-dimethylphenyl)ethanone by reaction with phosphorus pentachloride followed by dehydrohalogenation with a strong base like sodium amide.

For the 1,3-dipolar cycloaddition route, acetonitrile oxide is the key methyl-substituted precursor. It is typically generated in situ from acetaldoxime (B92144) by oxidation with reagents like N-chlorosuccinimide (NCS) or from the dehydrohalogenation of acetohydroxamoyl chloride.

In the context of multi-component reactions, simple and readily available methyl-containing precursors like ethyl acetoacetate (B1235776) are often employed.

Direct Cyclization Routes to this compound

The final step in the synthesis of this compound involves the formation of the isoxazole ring through various cyclization strategies.

The 1,3-dipolar cycloaddition reaction is a powerful tool for the regioselective synthesis of isoxazoles. nih.govresearchgate.net In this approach, a nitrile oxide, generated in situ, reacts with a dipolarophile like an alkyne or an alkene. For the synthesis of the target compound, acetonitrile oxide can be reacted with 1-ethynyl-2,4-dimethylbenzene. The reaction typically proceeds with high regioselectivity to yield the 3,5-disubstituted isoxazole.

A variation of this method involves the reaction of a chalcone derivative, (E)-1-(2,4-dimethylphenyl)-but-2-en-1-one, with hydroxylamine. The initial reaction forms a chalcone oxime, which can then undergo oxidative cyclization to form the isoxazole ring. This method often provides good yields and is a common strategy for preparing 3,5-diaryl isoxazoles. orgsyn.org

The following table summarizes typical conditions for these cycloaddition reactions:

| Reaction Type | Dipole/Precursor 1 | Dipolarophile/Precursor 2 | Catalyst/Reagent | Solvent | Typical Yield (%) |

| Nitrile Oxide-Alkyne Cycloaddition | Acetaldoxime/NCS | 1-Ethynyl-2,4-dimethylbenzene | Triethylamine | Dichloromethane | 70-85 |

| Chalcone Oxime Cyclization | (E)-1-(2,4-dimethylphenyl)-but-2-en-1-one oxime | - | Iodine/DMSO | Dimethyl sulfoxide | 65-80 |

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. researchgate.netorientjchem.orgias.ac.in For the synthesis of isoxazole derivatives, a common MCR involves the condensation of an aldehyde, a β-ketoester, and hydroxylamine.

In the context of synthesizing this compound, a potential MCR could involve 2,4-dimethylbenzaldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride. This reaction is often catalyzed by an acid or a base and can be performed in various solvents, including water, which aligns with the principles of green chemistry. researchgate.netorientjchem.orgias.ac.in The reaction proceeds through the initial formation of an oxime from the β-ketoester and hydroxylamine, followed by a Knoevenagel condensation with the aldehyde and subsequent cyclization.

The table below outlines a representative multi-component reaction for a structurally related isoxazole:

| Aldehyde | β-Ketoester | Nitrogen Source | Catalyst | Solvent | Typical Yield (%) |

| 2,4-Dimethylbenzaldehyde | Ethyl acetoacetate | Hydroxylamine hydrochloride | Citric Acid | Water | 70-90 orientjchem.org |

Cyclo-condensation Reactions (e.g., hydroxylamine with dicarbonyls)

A prevalent and classical method for synthesizing the isoxazole ring is the cyclo-condensation reaction between a 1,3-dicarbonyl compound and hydroxylamine. nanobioletters.comyoutube.com This approach is valued for its straightforwardness and the ready availability of the starting materials. youtube.com The reaction mechanism initiates with the nucleophilic attack of the amine group of hydroxylamine on one of the carbonyl carbons of the 1,3-dicarbonyl compound to form an imine. Subsequently, the hydroxyl group of the hydroxylamine attacks the second carbonyl group, leading to cyclization. A final dehydration step results in the formation of the aromatic isoxazole ring. youtube.com

For the specific synthesis of this compound, the required 1,3-dicarbonyl precursor would be 1-(2,4-dimethylphenyl)butane-1,3-dione. The reaction of this diketone with hydroxylamine hydrochloride in an appropriate solvent, often in the presence of a base, yields the target isoxazole. nih.gov The regioselectivity of the cyclization is a key consideration, as two different isoxazole isomers could potentially form. However, the reaction conditions can often be tuned to favor the desired 5-aryl-3-methylisoxazole product.

Alternative cyclo-condensation strategies include the reaction of α,β-unsaturated ketones (chalcones) with hydroxylamine hydrochloride in an alkaline medium, which proceeds via an intermolecular cycloaddition. nih.govwisdomlib.org Additionally, the [3+2] cycloaddition reaction between nitrile oxides and alkynes is a powerful tool for isoxazole synthesis, offering high regioselectivity. nanobioletters.comorganic-chemistry.org

Post-Cyclization Functionalization and Derivatization of this compound

Following the successful construction of the core this compound structure, further chemical modifications can be introduced to modulate its properties. These transformations can be directed at either the isoxazole ring system or the peripheral 2,4-dimethylphenyl moiety. youtube.comnih.govresearchgate.netpreprints.org

Modifications at the Isoxazole Ring System

The isoxazole ring, while aromatic, can undergo various chemical transformations. For instance, the methyl group at the 3-position can be a site for functionalization. It can potentially be halogenated or oxidized to introduce other functional groups. Furthermore, electrophilic substitution reactions on the isoxazole ring are possible, although the regioselectivity would be influenced by the directing effects of the existing substituents and the inherent reactivity of the isoxazole nucleus. The nitrogen and oxygen heteroatoms also influence the electron distribution within the ring, guiding the outcome of such reactions.

Transformations on the 2,4-Dimethylphenyl Moiety

The 2,4-dimethylphenyl group offers several avenues for derivatization. The two methyl groups are susceptible to oxidation, which could yield carboxylic acid or alcohol functionalities. These transformations would significantly alter the polarity and potential biological interactions of the molecule. Additionally, the aromatic ring itself can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation. The positions of these substitutions would be directed by the activating and ortho-, para-directing effects of the two methyl groups and the isoxazole substituent. Such modifications can be used to explore structure-activity relationships in medicinal chemistry applications.

Optimization and Scalability Considerations for this compound Synthesis

For any synthetic route to be practical, particularly for potential commercial applications, optimization of reaction conditions and scalability are crucial. youtube.comnih.gov Key parameters that are typically optimized include reaction temperature, time, solvent, and catalyst. The goal is to maximize the yield and purity of the final product while minimizing reaction time and the use of hazardous or expensive reagents. nih.gov

For the synthesis of isoxazoles, moving from laboratory-scale to large-scale production requires careful consideration of heat transfer, mixing, and purification methods. nih.gov For instance, in the cyclo-condensation of a 1,3-dicarbonyl with hydroxylamine, optimizing the base and solvent system can significantly impact the reaction's efficiency and ease of workup. The choice of a solvent that allows for easy product crystallization can simplify the purification process on a larger scale. Furthermore, demonstrating the synthesis on a gram scale with consistent yields is a critical step in assessing the scalability of a method. nih.gov

Comparative Analysis of Synthetic Efficiencies and Green Chemistry Metrics for this compound

The efficiency and environmental impact of a synthetic route are increasingly important considerations. Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govresearchgate.net When evaluating different synthetic strategies for this compound, several metrics can be compared.

Green Chemistry Metrics:

Atom Economy: This metric, developed by Barry Trost, assesses how many atoms from the reactants are incorporated into the final product. A higher atom economy signifies a more efficient process with less waste.

Solvent and Catalyst Choice: The use of safer, more environmentally benign solvents (such as water or ethanol) and the use of catalytic rather than stoichiometric reagents are key principles of green chemistry. mdpi.com For isoxazole synthesis, methods that utilize water as a solvent or employ recyclable catalysts are considered greener. preprints.orgmdpi.com

Energy Consumption: Microwave-assisted synthesis has emerged as a green technique that can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.govresearchgate.net Studies have shown that microwave irradiation can lead to higher yields and selectivity in the synthesis of isoxazole derivatives. nih.gov

Waste Reduction: The ideal synthesis generates minimal byproducts and allows for easy separation and purification of the target compound, thereby reducing the amount of chemical waste.

The table below provides a comparative overview of different synthetic approaches to isoxazoles based on these metrics.

| Synthetic Method | Typical Yield | Reaction Time | Key Green Chemistry Considerations |

| Conventional Heating | 58-69% researchgate.net | 6-8 hours researchgate.net | Often requires organic solvents and longer heating times, leading to higher energy consumption. |

| Microwave Irradiation | 67-82% researchgate.net | 6-10 minutes researchgate.net | Significantly reduces reaction time and energy use; can often be performed with greener solvents. nih.gov |

| Ultrasound-Assisted Synthesis | 72-96% researchgate.net | 13-45 minutes researchgate.net | Accelerates reaction rates, often leading to higher yields in shorter times; can enable the use of green solvents like water. preprints.orgmdpi.com |

By analyzing these factors, chemists can select the most efficient and sustainable method for the synthesis of this compound.

Elucidation of Reaction Pathways Involving the Isoxazole Ring of this compound

The isoxazole ring is a versatile heterocyclic system known for its participation in a variety of chemical transformations. The reactivity of the isoxazole moiety in this compound is primarily dictated by the N-O bond, which is the weakest link in the ring and susceptible to cleavage under various conditions.

Key reaction pathways involving the isoxazole ring include:

Reductive Ring Cleavage: The N-O bond can be cleaved through catalytic hydrogenation. This process typically leads to the formation of β-enaminoketones. For this compound, this reduction would yield 1-(2,4-dimethylphenyl)-3-(methylamino)but-2-en-1-one. The reaction conditions significantly influence the outcome, with different catalysts and hydrogen pressures leading to varying degrees of reduction or subsequent reactions of the intermediate.

Base-Induced Ring Opening: Strong bases can induce the cleavage of the isoxazole ring, typically initiated by deprotonation at the C4 position, followed by ring opening to form a β-ketonitrile derivative. This pathway provides a route to highly functionalized open-chain compounds.

Cycloaddition Reactions: While the isoxazole ring itself is aromatic, it can participate as a dienophile or dipolarophile in certain high-energy cycloaddition reactions, although this is less common than reactions involving ring cleavage. More prevalent is the synthesis of the isoxazole ring itself via a [3+2] cycloaddition (also known as a 1,3-dipolar cycloaddition) between a nitrile oxide and an alkyne. nih.gov In the context of this compound, its formation would involve the reaction of 2,4-dimethylbenzonitrile (B1265751) oxide with propyne.

Ring Transformation Cascades: The isoxazole ring can serve as a precursor for other heterocyclic systems. researchgate.net Through a sequence of ring-opening and ring-closing reactions, often catalyzed by transition metals, the isoxazole core can be transformed into other heterocycles like pyrroles or isoquinolines. researchgate.net The specific outcome of these cascade reactions depends on the substituents and the reaction conditions employed. researchgate.net

Table 1: Potential Products from Isoxazole Ring Transformations

| Reaction Type | Key Reagent/Condition | Expected Product Class |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | β-Enaminoketone |

| Base-Induced Cleavage | Strong Base (e.g., NaOEt) | β-Ketonitrile |

| Ring-Closing Cascade | Transition Metal Catalyst | Pyrroles, Isoquinolines |

Reactivity at the Dimethylphenyl Substituent of this compound

The 2,4-dimethylphenyl group attached to the isoxazole ring is subject to electrophilic aromatic substitution. The directing effects of the substituents on the phenyl ring govern the regioselectivity of these reactions. The two methyl groups are activating, ortho-, para-directing groups. The isoxazole ring, being a heterocyclic system, generally acts as a deactivating group with meta-directing influence due to the electronegativity of the nitrogen and oxygen atoms.

The combined influence of these groups dictates the positions most susceptible to electrophilic attack:

Activating Groups (2,4-dimethyl): These groups strongly activate the ring towards electrophilic substitution and direct incoming electrophiles to the positions ortho and para relative to themselves.

Deactivating Group (Isoxazole): This group deactivates the ring and would direct to the meta position.

Considering the positions on the dimethylphenyl ring, the C5 position is sterically hindered. The C3 and C5 positions are activated by the methyl groups. The C6 position is activated by the para-methyl group and ortho to the isoxazole substituent. The interplay of these activating and deactivating effects, along with steric hindrance, makes the C5 position the most likely site for electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. msu.edu

Reactions can also occur at the benzylic positions of the methyl groups through free-radical mechanisms, such as radical bromination using N-bromosuccinimide (NBS) under UV irradiation.

Catalytic Transformations Utilizing or Involving this compound

The structural motifs within this compound allow it to participate in various catalytic transformations, either as a substrate or as a ligand precursor.

Transition Metal Catalysis (e.g., copper-catalyzed cycloaddition)

Transition metals are pivotal in mediating a wide range of organic reactions, offering high efficiency and selectivity. jocpr.comnih.gov Isoxazole derivatives can be synthesized or functionalized using transition metal catalysis. researchgate.net

A prime example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. nih.gov While this reaction is typically used to form triazoles, the principles of copper catalysis are relevant to other cycloadditions. beilstein-journals.orgyoutube.com The synthesis of isoxazoles can be achieved through related metal-catalyzed processes. For instance, the reaction of terminal alkynes with aldehydes followed by treatment with iodine and hydroxylamine can be facilitated by metal catalysts to yield 3,5-disubstituted isoxazoles. nih.gov

In the context of functionalizing this compound, transition metals like palladium could be used to catalyze cross-coupling reactions if a suitable handle (e.g., a halogen atom) were present on either the isoxazole or the phenyl ring. rutgers.edu The N-O bond of the isoxazole ring itself can be activated by transition metals, leading to oxidative addition and subsequent ring-opening or functionalization pathways. researchgate.net

Table 2: Examples of Transition Metal-Catalyzed Reactions Relevant to Isoxazoles

| Reaction | Catalyst System | Description | Reference |

|---|---|---|---|

| Cross-Coupling | Pd(PPh₃)₄, base | Forms C-C or C-N bonds at a halogenated position. | rutgers.edu |

| Azide-Alkyne Cycloaddition (CuAAC) | Cu(I) salts (e.g., CuI) | Forms 1,4-disubstituted 1,2,3-triazoles. Analogous principles apply to other heterocycle syntheses. | nih.gov |

| Ring Opening/Closing Cascade | Various (e.g., Gold, Palladium) | Transforms the isoxazole ring into other heterocyclic structures. | researchgate.net |

Organocatalysis and Metal-Free Approaches

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful, environmentally benign alternative to metal catalysis. nih.gov Isoxazole-containing compounds can be synthesized or can themselves act as substrates in organocatalytic reactions.

Metal-free approaches for isoxazole synthesis are well-established, most notably the [3+2] cycloaddition of nitrile oxides with alkynes or alkenes. nih.gov This reaction can be promoted by simple bases or proceed thermally without any catalyst. For instance, the reaction between an aldoxime and an alkene in the presence of an oxidant like oxone can generate the nitrile oxide in situ, which then undergoes cycloaddition to form the isoxazole ring. nih.gov

Furthermore, isoxazol-5(4H)-ones can participate in asymmetric Michael additions and other C-C bond-forming reactions catalyzed by chiral organocatalysts like bifunctional thioureas or phosphoric acids. rsc.orgrsc.org These reactions allow for the enantioselective synthesis of complex molecules containing the isoxazole scaffold.

Photoreactivity and Excited State Behavior of this compound

The photoreactivity of isoxazoles often involves the cleavage of the weak N-O bond upon absorption of UV light. This photo-induced cleavage can lead to the formation of a diradical or zwitterionic intermediate, such as a vinyl nitrene, which can then undergo a variety of subsequent reactions.

Potential photochemical pathways for this compound include:

Rearrangement to an Oxazole (B20620): The vinyl nitrene intermediate can rearrange to form a 2,5-disubstituted oxazole.

Formation of an Azirine: The intermediate can cyclize to form a highly strained azirine derivative, which may then undergo further thermal or photochemical reactions. researchgate.net

Intermolecular Reactions: In the presence of other reagents, the reactive intermediate can be trapped, leading to the formation of new products.

The specific pathway followed depends on factors such as the wavelength of light used, the solvent, and the presence of other reacting species. Related heterocycles, like 3-methyl-4-arylmethylene isoxazole-5(4H)-ones, have been synthesized using photochemical methods, indicating the susceptibility of the isoxazole core and its derivatives to light-induced transformations. mdpi.com

Thermal Stability and Degradation Pathways of this compound

The thermal stability of this compound is largely determined by the isoxazole ring. Like photochemical activation, thermal energy can induce the cleavage of the N-O bond, initiating a cascade of reactions. The degradation pathway often mirrors the photochemical route, proceeding through a vinyl nitrene intermediate to yield azirines and subsequently other products.

Studies on related isoxazole-containing compounds, such as the antibiotic sulfamethoxazole (B1682508), show that degradation can occur under thermal stress. The primary degradation product of sulfamethoxazole is 3-amino-5-methylisoxazole, highlighting the cleavage of the molecule while leaving the isoxazole ring intact under certain conditions. nih.govmdpi.com However, under more forcing thermal conditions, the isoxazole ring itself will degrade. The ultimate degradation products would likely be smaller, more stable molecules resulting from the fragmentation of the initial ring-opened intermediates. The presence of oxygen can also lead to oxidative degradation pathways.

Prediction of Spectroscopic Parameters for this compound

Vibrational Frequency Analysis (Infrared and Raman)

Further theoretical research would be required to generate the specific data needed to populate these sections.

UV-Visible Absorption and Emission Spectra Modeling

The theoretical modeling of ultraviolet-visible (UV-Vis) absorption and emission spectra for organic compounds like this compound is a powerful tool for understanding their electronic properties and predicting their spectroscopic behavior. Time-dependent density functional theory (TD-DFT) is a widely employed computational method for this purpose, offering a good balance between accuracy and computational cost. mdpi.comnih.govresearchgate.net The modeling process typically involves calculating the electronic transitions between the ground state and various excited states of the molecule.

The absorption spectrum is simulated by identifying the vertical excitation energies and the corresponding oscillator strengths. The wavelength of maximum absorption (λmax) corresponds to the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com For isoxazole derivatives, these transitions are often of a π → π* nature. mdpi.com The accuracy of the predicted spectra is highly dependent on the choice of the functional and basis set used in the TD-DFT calculations. researchgate.net For instance, different functionals like B3LYP, CAM-B3LYP, and PBE0 may be employed to optimize the geometry and calculate the electronic transitions. mdpi.com

Furthermore, the influence of the solvent on the UV-Vis spectra can be incorporated into the models using methods like the polarizable continuum model (PCM). nih.gov Solvents can cause a shift in the absorption maxima, known as solvatochromism, which can be either a bathochromic (red) or hypsochromic (blue) shift depending on the polarity of the solvent and the nature of the electronic transition. liverpool.ac.uk

Emission spectra (fluorescence) are modeled by first optimizing the geometry of the molecule in its first excited state. The energy difference between the optimized excited state and the ground state at the excited-state geometry corresponds to the emission energy. The resulting emission wavelength is typically longer (lower energy) than the absorption wavelength, a phenomenon known as the Stokes shift.

For this compound, TD-DFT calculations would likely predict the main absorption bands in the UV region, characteristic of the substituted isoxazole and phenyl rings. The specific λmax would be influenced by the electronic effects of the dimethylphenyl and methyl substituents on the isoxazole core.

Table 1: Theoretical UV-Vis Absorption Data for a Hypothetical Isoxazole Derivative

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S0 → S1 | 4.50 | 275 | 0.25 |

| S0 → S2 | 5.15 | 241 | 0.10 |

| S0 → S3 | 5.80 | 214 | 0.45 |

Reaction Mechanism Elucidation via Computational Methods for this compound Transformations

Computational chemistry provides invaluable insights into the mechanisms of chemical reactions involving this compound, including its synthesis and subsequent transformations. Density functional theory (DFT) is a primary tool for exploring reaction pathways, identifying intermediates, and characterizing transition states. researchgate.netscispace.com A common synthetic route to isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene. researchgate.netnih.govresearchgate.net

For the synthesis of this compound, a potential pathway involves the reaction of 2,4-dimethylbenzonitrile N-oxide with propyne. Computational studies of such reactions can elucidate the regioselectivity and stereoselectivity by comparing the activation energies of different possible pathways. researchgate.net

The transition state (TS) is a critical point on the potential energy surface that represents the highest energy barrier along the reaction coordinate. Its characterization is fundamental to understanding the kinetics of a reaction. Computationally, a transition state is located as a first-order saddle point on the potential energy surface, having one imaginary frequency in its vibrational analysis. This imaginary frequency corresponds to the motion along the reaction coordinate, leading from reactants to products.

For a [3+2] cycloaddition reaction to form the isoxazole ring, the transition state would involve the partial formation of the two new sigma bonds between the nitrile oxide and the alkyne. researchgate.net The geometry of the transition state, including bond lengths and angles of the forming bonds, provides detailed information about the concerted or stepwise nature of the mechanism. The energy of the transition state relative to the reactants determines the activation energy of the reaction.

A reaction energy profile, also known as a potential energy surface (PES) diagram, visually represents the energy changes that occur as reactants are converted into products. It plots the potential energy of the system against the reaction coordinate. Key points on this profile include the reactants, intermediates (if any), transition states, and products.

Table 2: Hypothetical Energy Profile Data for a Reaction Step

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +25.0 |

| Intermediate | -5.0 |

| Transition State 2 | +15.0 |

| Products | -20.0 |

Quantitative Structure-Property Relationship (QSPR) Modeling for this compound (for non-biological properties)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemicals based on their molecular structure. For non-biological properties of this compound, QSPR models can be developed to predict various physicochemical properties such as boiling point, melting point, solubility, and chromatographic retention times.

The development of a QSPR model involves several key steps. First, a dataset of molecules with known experimental values for the property of interest is compiled. For each molecule, a set of molecular descriptors is calculated. These descriptors are numerical values that encode different aspects of the molecular structure, including constitutional, topological, geometrical, and electronic properties.

Next, a mathematical model is built to establish a relationship between the molecular descriptors (independent variables) and the property of interest (dependent variable). Multiple linear regression (MLR), partial least squares (PLS), and various machine learning algorithms are commonly used for this purpose. The goal is to create a statistically robust model that can accurately predict the property for new, untested compounds.

For this compound, a QSPR model could, for example, predict its octanol-water partition coefficient (logP), a measure of its hydrophobicity. Descriptors such as molecular weight, number of specific atom types, topological indices, and quantum chemical descriptors like dipole moment and polarizability would be calculated and used to build the predictive model. The final QSPR equation would allow for a rapid estimation of the logP for this compound and its derivatives without the need for experimental measurements. The quality and predictive power of the QSPR model are assessed through various statistical validation techniques.

Advanced Analytical and Characterization Methodologies for 5 2,4 Dimethylphenyl 3 Methylisoxazole

High-Resolution Mass Spectrometry for Precise Structural Elucidation of 5-(2,4-Dimethylphenyl)-3-methylisoxazole and its Derivatives

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of organic molecules by providing highly accurate mass measurements. This precision allows for the determination of the elemental composition of a molecule, distinguishing it from other compounds with the same nominal mass. For isoxazole (B147169) derivatives, techniques such as High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) are commonly employed to confirm the identity of newly synthesized compounds.

| Compound | Molecular Formula | Ion | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|---|

| 5-(3,4-dimethylphenyl)-3-phenylisoxazole | C₁₇H₁₅NO | [M+H]⁺ | 250.1226 | 250.1222 | rsc.org |

| 5-(2,3-dichlorophenyl)-3-phenylisoxazole | C₁₅H₉Cl₂NO | [M+H]⁺ | 290.0134 | 290.0129 | rsc.org |

| 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylbenzyl)oxy]phenyl}-1,2-oxazole | C₂₄H₂₀ClNO₂ | [M+H]⁺ | 390.1261 | 390.1263 | gazi.edu.tr |

Multidimensional NMR Spectroscopy for Complex Structural Assignments of this compound Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds in solution. While standard one-dimensional (1D) ¹H and ¹³C NMR provide essential information, complex structures like substituted isoxazoles often require multidimensional NMR experiments for complete and unambiguous signal assignment.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the methyl group on the isoxazole ring, the two methyl groups on the phenyl ring, the single proton on the isoxazole ring, and the three aromatic protons on the disubstituted phenyl ring. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule.

Although specific spectra for the 2,4-dimethylphenyl isomer are not provided in the searched literature, data for the analogous 5-(3,4-dimethylphenyl)-3-phenylisoxazole offers valuable insight into the expected chemical shifts. rsc.org The isoxazole C4-H proton typically appears as a singlet around δ 6.7-6.8 ppm. The methyl groups on the phenyl ring resonate around δ 2.3 ppm, while the aromatic protons exhibit complex splitting patterns in the δ 7.2-7.9 ppm region. In the ¹³C NMR spectrum, the isoxazole ring carbons appear at characteristic chemical shifts, for example, C4 at ~δ 96.7 ppm, C5 at ~δ 170.6 ppm, and C3 at ~δ 162.8 ppm. rsc.org

For complex structural assignments and to resolve overlapping signals, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed. ipb.pt

COSY establishes correlations between scalar-coupled protons, helping to identify adjacent protons in the aromatic ring.

HSQC correlates proton signals with their directly attached carbon atoms, allowing for the definitive assignment of protonated carbons.

HMBC reveals correlations between protons and carbons over two or three bonds, which is crucial for assigning quaternary carbons (like C3 and C5 of the isoxazole ring and the substituted carbons of the phenyl ring) and piecing together the molecular framework.

| ¹H NMR (400 MHz) | ¹³C NMR (100 MHz) | ||

|---|---|---|---|

| Assignment | Chemical Shift (δ) | Assignment | Chemical Shift (δ) |

| Isoxazole-H4 | 6.77 (s) | Isoxazole-C3 | 162.8 |

| Aromatic-H | 7.23-7.89 (m) | Isoxazole-C4 | 96.7 |

| CH₃ | 2.32 (s), 2.34 (s) | Isoxazole-C5 | 170.6 |

| Aromatic-C | 123.2-139.1 | ||

| CH₃ | 19.7 |

X-ray Crystallography and Solid-State Analysis of this compound

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state, offering precise data on bond lengths, bond angles, and torsional angles. This information is fundamental to understanding the molecule's conformation and how it packs in a crystal lattice.

While a crystal structure for this compound has not been reported in the reviewed literature, studies on structurally similar compounds reveal key conformational features. A crucial aspect of phenyl-substituted isoxazoles is the dihedral angle between the plane of the isoxazole ring and the plane of the phenyl ring. This angle determines the degree of planarity and potential for π-conjugation between the two ring systems. For example, in the structure of 5-amino-3-(4-methoxyphenyl)isoxazole, the dihedral angle between the isoxazole and phenyl rings is a mere 7.30 (13)°, indicating a nearly planar conformation. nih.gov In contrast, the structure of a more sterically hindered derivative, 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)oxy]phenyl}-1,2-oxazole, shows a much larger dihedral angle of 62.8 (2)° between the 4-chlorophenyl ring and the isoxazole ring. gazi.edu.tr For this compound, steric hindrance from the ortho-methyl group on the phenyl ring would likely lead to a significant twist relative to the isoxazole ring.

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. These interactions, though weaker than covalent bonds, dictate the physical properties of the solid, such as melting point and solubility. Common interactions in isoxazole derivatives include hydrogen bonds, C–H···π interactions, and π–π stacking. researchgate.net

In the absence of strong hydrogen bond donors or acceptors in this compound, the crystal packing would be primarily directed by weaker C–H···O and C–H···N hydrogen bonds, where the oxygen and nitrogen atoms of the isoxazole ring act as acceptors. Furthermore, π–π stacking interactions between the aromatic phenyl and isoxazole rings of adjacent molecules can contribute significantly to the crystal lattice energy. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular contacts. gazi.edu.trnih.gov For example, in a related N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl} derivative, Hirshfeld analysis showed that the major contributions to crystal packing were from H···H (53.6%), C···H/H···C (20.8%), and O···H/H···O (17.7%) contacts. nih.gov These interactions combine to form a stable, three-dimensional supramolecular architecture.

| Compound | Observed Interactions | Reference |

|---|---|---|

| N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl} derivative | C–H···O hydrogen bonds, H···H, C···H, O···H contacts | nih.gov |

| 4-(4-chlorophenyl)-5-methyl-3-{4-[(...)]phenyl}-1,2-oxazole | C–H···N, C–H···Cl, C–H···π contacts, π–π stacking | gazi.edu.tr |

| 5-amino-3-(4-methoxyphenyl)isoxazole | N–H···N hydrogen bonds, N–H···π interaction | nih.gov |

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physical properties, which is of paramount importance in the pharmaceutical industry. Although no specific studies on the polymorphism of this compound were found in the literature, it is a phenomenon that should be considered for substituted isoxazoles. The existence of different conformers (rotational isomers) and the potential for various packing arrangements driven by subtle intermolecular interactions could lead to the formation of different crystalline forms under varying crystallization conditions. Characterization of potential polymorphs would typically involve techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and solid-state NMR.

Chromatographic Techniques for Purity Assessment and Separation of Isomers of this compound

Chromatographic methods are essential for the separation, purification, and purity assessment of synthesized compounds. For a compound like this compound, these techniques are also vital for separating it from starting materials, by-products, and potential positional isomers (e.g., 5-(3,5-dimethylphenyl)- or 5-(2,5-dimethylphenyl)-3-methylisoxazole) that could form during synthesis.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for determining the purity of non-volatile organic compounds. A reversed-phase HPLC (RP-HPLC) method would be the standard approach for analyzing this compound.

While a specific, validated method for this exact compound is not available in the reviewed sources, a typical method can be outlined based on standard practices for related aromatic heterocycles. rjptonline.org The method would involve injecting a solution of the compound onto a nonpolar stationary phase (e.g., a C18 column) and eluting it with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The components of the sample separate based on their relative hydrophobicity, with more polar compounds eluting first. A UV detector is commonly used for detection, as the aromatic rings in the molecule will absorb UV light at a characteristic wavelength (e.g., 254 nm). The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. For isomers that are difficult to separate, optimization of the mobile phase composition, column type, and temperature may be required. nih.gov

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds like this compound. When coupled with a mass spectrometer (GC-MS), it allows for both quantification and structural elucidation. researchgate.net The primary method for analyzing residual solvents in pharmaceutical products is gas chromatography, which can be performed with various sample introduction techniques. scirp.org

A hypothetical GC method for the analysis of this compound could be developed based on the analysis of similar aromatic and heterocyclic compounds. The choice of a suitable stationary phase is critical for achieving good resolution. A mid-polarity column, such as one containing a diphenyl dimethyl polysiloxane stationary phase, would be a logical starting point due to the aromatic nature of the analyte. u-pec.fr For certain polar analytes, derivatization may be necessary to improve volatility and chromatographic behavior. researchgate.net

Table 1: Hypothetical Gas Chromatography (GC) Method Parameters

| Parameter | Suggested Condition |

| Column | DB-5ms (5% Phenyl Polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature of 150 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 |

The FID is suitable for quantitative analysis due to its wide linear range and sensitivity to organic compounds. For qualitative analysis and impurity identification, a mass spectrometer is invaluable, providing detailed fragmentation patterns that can confirm the structure of the target compound and help identify unknown related substances.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a green and efficient alternative to both gas and liquid chromatography for the analysis and purification of a wide range of compounds, including aromatic and chiral molecules. researchgate.netchromatographyonline.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. youtube.com The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiencies compared to HPLC. chromatographyonline.com

For the analysis of this compound, SFC offers several advantages. The use of CO2 as the main mobile phase component reduces the consumption of organic solvents, making it an environmentally friendly technique. selvita.com The addition of a small amount of a polar modifier, such as methanol or ethanol, is often necessary to elute analytes from the stationary phase and fine-tune selectivity. chromatographyonline.com A variety of stationary phases, including those used in normal-phase and chiral chromatography, can be employed in SFC. nih.gov

Table 2: Hypothetical Supercritical Fluid Chromatography (SFC) Method Parameters

| Parameter | Suggested Condition |

| Column | Chiralpak AD-H or a similar polysaccharide-based chiral stationary phase for potential enantiomeric separation, or a standard achiral phase like silica (B1680970) or diol. |

| Mobile Phase | Supercritical CO2 with a gradient of methanol (5% to 30% over 10 minutes) |

| Flow Rate | 2.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detector | UV-Vis Diode Array Detector (DAD) or Mass Spectrometer (MS) |

| Injection Volume | 5 µL |

SFC is particularly well-suited for the separation of isomers and can be a powerful tool for assessing the stereochemical purity of chiral isoxazole derivatives if applicable. nih.gov The technique's high throughput and scalability also make it attractive for both analytical and preparative-scale separations. selvita.com

Advanced Spectroscopic Techniques for Quantitative Analysis and Reaction Monitoring of this compound

Advanced spectroscopic techniques are indispensable for the quantitative analysis and real-time monitoring of chemical reactions involving this compound. These methods, often employed as part of a Process Analytical Technology (PAT) strategy, provide valuable insights into reaction kinetics, intermediate formation, and endpoint determination, leading to improved process understanding and control. mt.comlongdom.org

Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) has gained significant recognition as a primary ratio method for determining the purity and concentration of organic compounds. azom.comnanalysis.com Unlike chromatographic techniques that often require a reference standard of the same compound, qNMR allows for quantification using an internal standard that is structurally different from the analyte. eppltd.combwise.kr The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, making it an inherently quantitative technique. bwise.kr

For the quantitative analysis of this compound, a known amount of a certified internal standard (e.g., maleic anhydride (B1165640) or dimethyl sulfone) would be added to a precisely weighed sample of the isoxazole derivative. By comparing the integral of a specific, well-resolved proton signal from the analyte with that of a signal from the internal standard, the exact purity or concentration of this compound can be calculated. Key considerations for accurate qNMR include ensuring complete relaxation of all relevant nuclei by using a sufficiently long relaxation delay (d1) and a carefully chosen pulse angle. nih.gov

In-situ Fourier Transform Infrared (FTIR) Spectroscopy

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for real-time reaction monitoring. magritek.com By inserting a probe directly into the reaction vessel, the progress of a chemical transformation can be followed by observing changes in the infrared spectrum of the reaction mixture over time. nih.gov This technique is particularly useful for tracking the consumption of reactants and the formation of products and intermediates.

In the synthesis of this compound, which may involve the reaction of a diketone with hydroxylamine (B1172632), in-situ FTIR could be used to monitor the disappearance of the carbonyl stretching vibrations of the starting material and the appearance of characteristic bands for the isoxazole ring. This real-time data allows for the precise determination of the reaction endpoint, optimization of reaction conditions, and detection of any potential side reactions or unstable intermediates. researchgate.net

Table 3: Application of Advanced Spectroscopic Techniques

| Technique | Application | Key Advantages |

| Quantitative NMR (qNMR) | Purity assessment and concentration determination of the final product. | High precision and accuracy, does not require an identical standard, provides structural information. azom.combwise.kr |

| In-situ FTIR Spectroscopy | Real-time monitoring of the synthesis of this compound. | Non-invasive, provides real-time kinetic data, helps in understanding reaction mechanisms and identifying intermediates. magritek.comnih.gov |

The integration of these advanced analytical and spectroscopic methodologies provides a comprehensive framework for the thorough characterization, quantification, and process control associated with this compound.

Exploration of Non Biological Applications and Material Science Integration of 5 2,4 Dimethylphenyl 3 Methylisoxazole

Role of 5-(2,4-Dimethylphenyl)-3-methylisoxazole as a Building Block in Polymer Chemistry

While direct polymerization of this compound has not been extensively documented, its structure suggests its potential as a valuable monomer or a precursor for the synthesis of specialized polymers. The isoxazole (B147169) ring can be functionalized to introduce polymerizable groups, or it can be incorporated as a pendant group to impart specific properties to a polymer backbone.

The 2,4-dimethylphenyl substituent can influence the physical properties of resulting polymers, such as solubility, thermal stability, and morphology. For instance, the presence of methyl groups can enhance solubility in organic solvents and affect the packing of polymer chains in the solid state.

Potential Polymerization Pathways:

Functionalization and Chain-Growth Polymerization: Introduction of a vinyl group or other polymerizable moiety onto the phenyl ring or the methyl group of the isoxazole would allow for its participation in chain-growth polymerization reactions, such as free-radical or controlled radical polymerization.

Step-Growth Polymerization: Functionalization with reactive groups like hydroxyl, carboxyl, or amino groups would enable its use as a monomer in step-growth polymerizations to form polyesters, polyamides, or polyimides. The rigid isoxazole ring in the polymer backbone could enhance the thermal stability and mechanical properties of the resulting materials.

The incorporation of the this compound moiety into polymers could lead to materials with tailored refractive indices, dielectric constants, and thermal properties, making them suitable for applications in coatings, high-performance plastics, and specialty films.

Photophysical Properties and Potential for Optoelectronic Applications of this compound

The photophysical properties of isoxazole derivatives are of significant interest for optoelectronic applications. These properties are highly dependent on the nature and substitution pattern of the aromatic rings attached to the isoxazole core.

Fluorescent Probes and Dyes

Isoxazole-containing compounds have been investigated as fluorescent probes and dyes. The isoxazole ring itself can participate in the π-conjugated system of a molecule, influencing its absorption and emission characteristics. The 2,4-dimethylphenyl group in this compound can modulate the electronic properties and steric hindrance around the fluorophore, which in turn affects the quantum yield and Stokes shift.

Table 1: Potential Photophysical Characteristics of this compound Based on Analogous Compounds

| Property | Predicted Characteristic |

| Absorption (λmax) | Likely in the UV region, influenced by the π-conjugation between the phenyl and isoxazole rings. |

| Emission (λem) | Potential for fluorescence in the blue or green region of the spectrum, with possible solvatochromic shifts. |

| Quantum Yield (ΦF) | Variable, depending on the rigidity of the structure and the presence of non-radiative decay pathways. The dimethylphenyl group may influence this by altering molecular vibrations and intermolecular interactions. |

| Stokes Shift | Expected to be moderate, which is desirable for minimizing self-absorption in concentrated solutions or solid-state applications. |

Organic Light-Emitting Diodes (OLEDs) Components

The development of efficient and stable blue-emitting materials is a critical challenge in OLED technology. Isoxazole derivatives, due to their electronic properties and thermal stability, have been explored as potential components in OLEDs, either as emitters or as host materials in the emissive layer.

The this compound scaffold, with its combination of an electron-deficient isoxazole ring and an electron-rich dimethylphenyl group, could exhibit charge-transfer characteristics upon excitation. This intramolecular charge transfer (ICT) character is often beneficial for achieving high fluorescence quantum yields in the solid state, a prerequisite for efficient OLED emitters.

Furthermore, the bulky 2,4-dimethylphenyl group could play a crucial role in preventing intermolecular π-π stacking in the solid state. This steric hindrance can suppress aggregation-caused quenching (ACQ) of fluorescence, leading to improved performance of OLED devices. While specific data on the use of this compound in OLEDs is not available, its structural features make it a promising candidate for further investigation in this field.

Application of this compound in Advanced Materials

The ability of isoxazole derivatives to participate in non-covalent interactions and to coordinate with metal ions opens up possibilities for their use in the construction of advanced materials with tailored architectures and functions.

Supramolecular Assemblies and Ligands

The nitrogen and oxygen atoms of the isoxazole ring in this compound can act as hydrogen bond acceptors, while the C-H bonds of the aromatic and methyl groups can act as hydrogen bond donors. These interactions can drive the self-assembly of the molecules into well-defined supramolecular structures in the solid state.

Metal-Organic Framework (MOF) Ligands

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters bridged by organic ligands. The properties of MOFs are highly dependent on the geometry and functionality of the organic linkers. While carboxylic acids are the most common functional groups used in MOF ligands, nitrogen-containing heterocycles like isoxazoles can also serve as coordination sites.

To be utilized as a MOF ligand, this compound would need to be functionalized with coordinating groups, such as carboxylates, pyridyls, or other N-donors. For example, carboxylation of the phenyl ring would yield a ligand capable of bridging metal centers. A study on five metal-organic frameworks synthesized from a 3,4-dimethylphenyl substituted imidazole dicarboxylate ligand demonstrates the feasibility of incorporating dimethylphenyl-substituted heterocycles into MOF structures nih.gov. This suggests that a similarly functionalized this compound could be a viable candidate for the design of new MOFs with specific pore environments and functionalities.

Table 2: Potential of this compound Derivatives as MOF Ligands

| Feature | Implication for MOF Design |

| Rigid Isoxazole and Phenyl Rings | Provides structural rigidity to the resulting framework, which is often associated with permanent porosity and high thermal stability. |

| 2,4-Dimethylphenyl Substituent | Can influence the porosity and surface properties of the MOF by creating specific pockets and altering the hydrophobicity of the pores. |

| Potential for Functionalization | The phenyl ring and methyl groups can be functionalized with various coordinating groups to tune the connectivity and properties of the MOF. |

| Coordination via Isoxazole N and O | The nitrogen and oxygen atoms of the isoxazole ring could potentially coordinate to metal centers, offering additional binding sites and influencing the framework topology. |

Utilization of this compound as a Chemical Probe in Non-Biological Systems

An extensive review of available scientific literature did not yield any specific studies or applications of this compound as a chemical probe in non-biological systems. Research on this compound and its derivatives has predominantly focused on their synthesis and biological activities, with no current data suggesting its use for sensing, imaging, or as a reactive probe in materials science or other non-biological contexts.

Environmental Fate and Degradation Studies of this compound in Abiotic Systems

Hymexazol is noted for its stability against abiotic hydrolysis. regulations.govregulations.gov This suggests that the isoxazole ring is resistant to cleavage by water under typical environmental pH and temperature conditions. While biodegradation is the primary dissipation mechanism for hymexazol, its stability to abiotic processes is a key factor in its environmental persistence. regulations.govregulations.gov

The mobility of a compound in soil and its potential to volatilize into the atmosphere are critical aspects of its environmental fate. Hymexazol is considered to be very mobile in soil, with its mobility potentially increasing with higher pH. regulations.gov Its vapor pressure and Henry's Law constant indicate a potential for volatilization from both soil and water surfaces. regulations.govregulations.gov

The atmospheric fate of hymexazol has been investigated, with studies showing that its degradation is primarily controlled by its reaction with hydroxyl (OH) radicals, and to a lesser extent, with nitrate (NO3) radicals. researchgate.net Photolysis and reaction with ozone are considered slow and insignificant degradation pathways. researchgate.net The atmospheric lifetime of hymexazol is estimated to be approximately one day, indicating that once volatilized, it is likely to be degraded relatively quickly in the atmosphere. researchgate.net The main products of its atmospheric degradation include various gaseous nitrogen compounds and small oxygenated molecules. researchgate.net

While these findings for hymexazol offer a potential framework for understanding the abiotic fate of this compound, it is crucial to reiterate that the 2,4-dimethylphenyl substituent will alter the physicochemical properties of the molecule. This substitution would likely increase its hydrophobicity, potentially leading to stronger adsorption to soil organic matter and reduced mobility compared to hymexazol. Furthermore, the phenyl ring could provide an additional site for photochemical reactions or attack by atmospheric radicals, potentially leading to different degradation pathways and products.

Table 1: Environmental Fate Characteristics of Hymexazol (Surrogate Compound)

| Environmental Aspect | Finding for Hymexazol | Reference |

| Abiotic Hydrolysis | Stable | regulations.govregulations.gov |

| Mobility in Soil | Highly mobile, mobility increases with pH | regulations.gov |

| Volatilization Potential | Evidence of potential volatilization from dry soil and water | regulations.govregulations.gov |

| Atmospheric Degradation | Primarily through reaction with OH radicals | researchgate.net |

| Atmospheric Lifetime | Approximately 1 day | researchgate.net |

Future Research Directions and Emerging Paradigms for 5 2,4 Dimethylphenyl 3 Methylisoxazole

Development of Novel and Sustainable Synthetic Routes for 5-(2,4-Dimethylphenyl)-3-methylisoxazole

Traditional synthetic methods for isoxazole (B147169) derivatives often involve lengthy reaction times, harsh conditions, and the use of hazardous solvents. mdpi.compreprints.org The development of novel and sustainable synthetic routes for this compound is a key area of future research, aligning with the principles of green chemistry.

Key Research Thrusts:

Ultrasound and Microwave-Assisted Synthesis: Sonochemistry and microwave irradiation have emerged as powerful tools for accelerating organic reactions. mdpi.compreprints.org These techniques can significantly reduce reaction times, improve yields, and lower energy consumption. mdpi.com Investigating one-pot, multicomponent reactions under ultrasonic or microwave conditions, for instance, by condensing a 2,4-dimethylphenyl-substituted β-diketone with hydroxylamine (B1172632), could provide a highly efficient and environmentally benign route to the target molecule. nih.gov

Photochemical Synthesis: Continuous flow photochemistry offers a green and efficient alternative for synthesizing heterocyclic compounds. mdpi.com Research into the visible-light-induced synthesis of this compound could lead to scalable and sustainable production methods, potentially operating through an organic photoredox catalytic mechanism. mdpi.com

Green Catalysis and Solvents: Future syntheses should focus on employing recyclable catalysts and environmentally friendly solvents like water or glycerol. nih.govsemnan.ac.ir The use of agro-waste-based catalysts, for example, has been shown to be effective for isoxazole synthesis and represents a promising avenue for sustainable production. nih.gov The goal is to develop protocols that minimize waste and avoid the use of volatile organic compounds. preprints.org

Multicomponent Reactions (MCRs): MCRs are highly efficient processes that combine three or more reactants in a single step to form a complex product, maximizing atom economy. preprints.orgnih.gov Designing a novel MCR strategy for this compound would be a significant advancement, streamlining the synthesis and reducing purification steps. mdpi.com

Table 1: Comparison of Synthetic Methodologies for Isoxazole Synthesis

| Methodology | Advantages | Disadvantages | Relevance to Green Chemistry |

|---|---|---|---|

| Conventional Heating | Well-established procedures | Long reaction times, high energy use, often requires organic solvents | Low |

| Ultrasonic Irradiation | Reduced reaction times, higher yields, milder conditions mdpi.compreprints.org | Specialized equipment required | High (energy efficiency, reduced solvent use) preprints.org |

| Microwave Irradiation | Rapid heating, significant rate enhancement, improved yields researchgate.net | Potential for localized overheating, specialized equipment | High (energy efficiency) |

| Photochemistry (Flow) | Mild conditions, high selectivity, scalable, sustainable mdpi.com | Requires specific light sources and photoreactors | Very High (uses light as a reagent, enables continuous processing) |

| Agro-Waste Catalysis | Utilizes renewable resources, low cost, biodegradable nih.gov | Catalyst preparation and characterization needed | Very High (waste valorization, sustainable materials) |

Exploration of Unprecedented Reactivity and Transformation Mechanisms

The isoxazole ring is an aromatic system that also contains a weak N-O bond, making it a versatile intermediate for synthetic transformations. researchgate.net Future research should focus on leveraging this unique reactivity for this compound to access novel molecular architectures.

Key Research Thrusts:

Ring-Opening Transformations: The cleavage of the N-O bond under reductive or basic conditions can transform the isoxazole ring into valuable difunctionalized compounds like 1,3-dicarbonyls, enaminoketones, or γ-amino alcohols. researchgate.netbenthamdirect.com A systematic study of these ring-opening reactions for this compound would unlock its potential as a synthetic building block.

Photochemical Rearrangements: Under UV irradiation, isoxazoles can undergo photoisomerization to rearrange into oxazoles via an azirine intermediate. wikipedia.org Investigating the photolysis of this compound could provide a pathway to novel oxazole (B20620) derivatives, which are themselves important heterocyclic compounds.

Cycloaddition Reactions: Although aromatic, the isoxazole ring can participate in cycloaddition reactions under specific conditions. Exploring its reactivity as a diene or dienophile in Diels-Alder reactions could lead to the synthesis of complex polycyclic structures.

Directed Functionalization: Research into regioselective functionalization of both the isoxazole and the dimethylphenyl rings is crucial. This includes exploring metal-catalyzed cross-coupling reactions to introduce new substituents, thereby creating a library of derivatives for further study. rsc.org

Advanced Computational Modeling for Deeper Insights into this compound Structure and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for understanding the electronic structure, stability, and reactivity of molecules. irjweb.comresearchgate.net Applying these methods to this compound can provide profound insights that guide experimental work.

Key Research Thrusts:

Geometric and Electronic Structure Optimization: DFT calculations can determine the most stable conformation of the molecule, including the dihedral angle between the phenyl and isoxazole rings. nih.gov Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps to understand its electronic properties and reactivity. irjweb.comresearchgate.net

Reactivity Descriptors: Calculation of global reactivity descriptors such as chemical hardness, chemical potential, and electrophilicity index can predict the molecule's reactivity towards different reagents. irjweb.com Mapping the molecular electrostatic potential (MEP) can identify sites susceptible to nucleophilic or electrophilic attack.

Mechanism Simulation: Computational modeling can be used to elucidate the mechanisms of the synthetic and transformation reactions discussed above. By calculating the energy profiles of possible reaction pathways, researchers can identify the most favorable routes and transition states, providing a theoretical foundation for experimental observations. rsc.org

Spectroscopic Prediction: Theoretical calculations of NMR, IR, and UV-Visible spectra can aid in the structural characterization of this compound and its derivatives, allowing for a direct comparison between theoretical and experimental data. researchgate.net

Table 2: Key Parameters from DFT Analysis of Isoxazole Derivatives

| Parameter | Significance | Typical Method |

|---|---|---|

| Optimized Geometry | Provides bond lengths, bond angles, and dihedral angles of the lowest energy structure. nih.gov | B3LYP/6-311G++(d,p) irjweb.com |

| HOMO-LUMO Gap (Eg) | Indicates chemical reactivity and electronic excitation energy. A smaller gap suggests higher reactivity. researchgate.net | B3LYP, CAM-B3LYP researchgate.net |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for electrophilic and nucleophilic attack. | DFT calculations |

| Global Reactivity Descriptors | Includes chemical hardness, softness, and electrophilicity index to quantify reactivity. irjweb.com | Calculated from HOMO/LUMO energies |

| NBO Analysis | Studies intramolecular interactions, charge transfer, and hyperconjugative effects. nih.gov | Natural Bond Orbital analysis |

Integration of this compound into Emerging Technologies (non-biological)

The unique electronic and structural properties of the isoxazole ring make it a candidate for applications in materials science and other emerging technologies, moving beyond its traditional role in medicinal chemistry. ingentaconnect.com

Potential Applications:

Organic Semiconductors: Polyisoxazoles and other isoxazole-containing molecules have been explored for their semiconductor properties. researchgate.netbenthamdirect.com The aromatic nature of this compound could be exploited in the design of novel organic electronic materials for applications in transistors or light-emitting diodes (OLEDs).

Dyes and Optical Materials: Isoxazole derivatives have been utilized as dyes. researchgate.netbenthamdirect.com The chromophoric system of this compound could be modified to develop new dyes for applications such as dye-sensitized solar cells or as fluorescent probes.

High-Performance Polymers: The isoxazole ring can be incorporated into polymer backbones to create materials with high thermal stability. Such polymers could find use as high-temperature lubricants or electric insulating oils. researchgate.net

Liquid Crystals: The rigid structure of the isoxazole core can be used to design liquid crystalline materials. By attaching appropriate mesogenic groups, this compound could serve as a scaffold for new liquid crystal displays (LCDs). ingentaconnect.com

High-Throughput Screening Methodologies for New Academic Applications of this compound (non-biological)

High-throughput screening (HTS) allows for the rapid testing of thousands of chemical variations or reaction conditions, accelerating the discovery process. scienceintheclassroom.org Applying HTS to this compound can rapidly uncover new non-biological applications.

HTS Strategies:

Catalyst Discovery: A library of derivatives of this compound could be synthesized and screened in a high-throughput manner for catalytic activity in various organic transformations. Miniaturized reaction platforms can be used to test hundreds of catalyst-substrate combinations simultaneously. scienceintheclassroom.org

Materials Discovery: HTS can be employed to screen for desired material properties. For example, derivatives could be rapidly assessed for their fluorescence, conductivity, or thermal stability using automated spectroscopic and analytical techniques. rsc.org This approach could quickly identify promising candidates for the applications mentioned in section 7.4.

Reaction Optimization: Nanomole-scale HTS can be used to quickly identify the optimal conditions (catalyst, solvent, temperature) for a given synthetic transformation involving this compound, using minimal amounts of material. scienceintheclassroom.org

Interdisciplinary Research Synergies Involving this compound (excluding clinical/biological)

Advancing the science of this compound will require collaboration across multiple scientific disciplines.

Potential Synergies:

Organic Chemistry and Materials Science: A partnership between synthetic organic chemists and materials scientists is essential to design, synthesize, and characterize new materials based on the isoxazole scaffold for applications in electronics and optics.

Synthetic Chemistry and Agrochemical Science: While excluding clinical applications, the isoxazole moiety is present in various agrochemicals like herbicides and insecticides. ingentaconnect.com Collaborative research could explore the potential of this compound and its derivatives in this domain, focusing on structure-activity relationships for pest management.

Experimental and Computational Chemistry: A strong synergy between experimentalists performing synthesis and characterization and computational chemists conducting DFT and molecular dynamics simulations is crucial. Theoretical predictions can guide experimental design, while experimental results can validate and refine computational models. mdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 5-(2,4-Dimethylphenyl)-3-methylisoxazole, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via cyclization reactions. For example, substituted benzaldehydes can react with hydrazide derivatives under reflux in ethanol or DMSO, catalyzed by glacial acetic acid, to form isoxazole cores. Key steps include refluxing for 4–18 hours, solvent evaporation under reduced pressure, and crystallization using water-ethanol mixtures. Yields (~65%) depend on substituent reactivity and purification techniques (e.g., column chromatography) . Optimization involves adjusting molar ratios, solvent polarity (e.g., DMSO for high-temperature stability), and acid catalyst concentration .

| Synthetic Route | Reagents/Conditions | Yield | Reference |

|---|---|---|---|